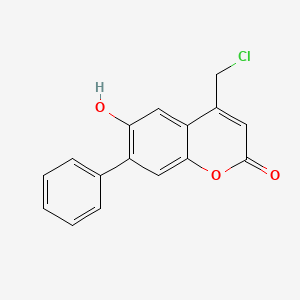

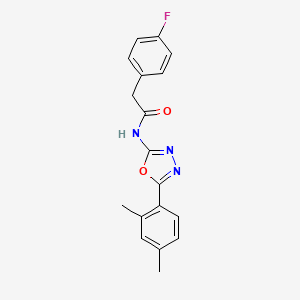

![molecular formula C21H25N3O4 B2886149 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-acetamido-3-phenylprop-2-enoate CAS No. 878081-41-5](/img/structure/B2886149.png)

1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-acetamido-3-phenylprop-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound could potentially involve the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecule contains a total of 44 bond(s); 24 non-H bond(s), 9 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 1 triple bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ester(s) (aromatic), 1 secondary amide(s) (aliphatic), 1 nitrile(s) (aliphatic), and 1 aromatic hydroxyl(s) .Chemical Reactions Analysis

The compound’s chemical reactions could involve the protodeboronation of pinacol boronic esters . This reaction is not well developed, but it’s a valuable transformation in organic synthesis .Scientific Research Applications

Synthesis of Benzo[h]quinazolines : The compound has been utilized in the synthesis of new heterocyclic systems, specifically benzo[h]quinazolines. The process involves the reaction of ethyl (2Z)-2-cyano-3-cyclohexylprop-2-enoate with benzylmagnesium chloride, followed by cyclization in the presence of sulfuric acid. This method provides an efficient synthesis route for ethyl 1-amino-3-cyclohexyl-3,4-dihydronaphthalene-2-carboxylate, which is converted into various benzo[h]quinazoline derivatives (Grigoryan, 2018).

Arylation of Substituted Olefins : The compound is involved in arylation reactions of substituted olefins using palladium(II) acetate and triarylphosphine. This method focuses on phenylation of various olefins, including 1-octene, cyclohexene, and styrene, highlighting the compound's utility in organic synthesis (Yamane et al., 1973).

Synthesis of Ethyl 5-(Arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates : A one-step procedure has been developed for synthesizing previously unknown ethyl 5-(arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates. The reaction involves ethyl 2-cyano-3-ethoxyprop-2-enoate with acetoacetanilides, demonstrating the compound's role in creating novel dihydropyridine derivatives (Hayotsyan et al., 2019).

Crystal Packing and Hydrogen Bonding : The compound exhibits unique crystal packing characterized by rare N⋯π interactions, C–H⋯N, and C–H⋯O hydrogen bonds. This study provides insights into the non-covalent interactions facilitating crystal assembly and stability, highlighting the compound's relevance in crystal engineering and molecular design (Zhang et al., 2011).

Future Directions

properties

IUPAC Name |

[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-acetamido-3-phenylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4/c1-15(19(26)24-21(14-22)11-7-4-8-12-21)28-20(27)18(23-16(2)25)13-17-9-5-3-6-10-17/h3,5-6,9-10,13,15H,4,7-8,11-12H2,1-2H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFHYCNQWRHREMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1(CCCCC1)C#N)OC(=O)C(=CC2=CC=CC=C2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-acetamido-3-phenylprop-2-enoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

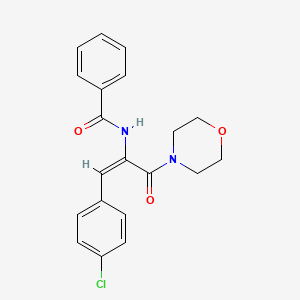

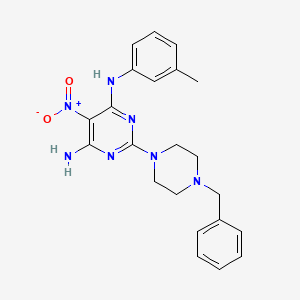

![2-(4-nitrobenzoyl)-N-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)hydrazinecarboxamide](/img/structure/B2886066.png)

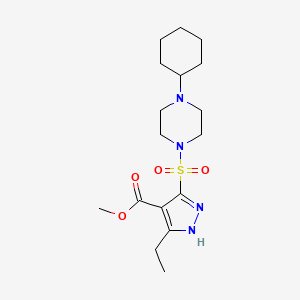

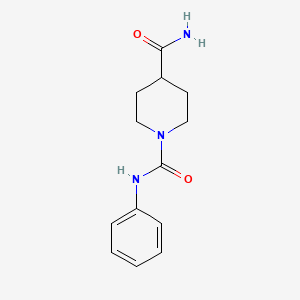

![8-[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2886070.png)

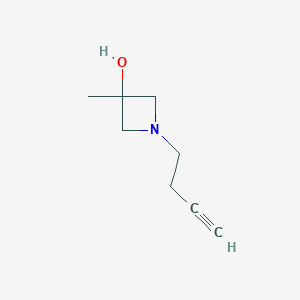

![tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B2886073.png)

![2-(2-Chlorophenyl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2886075.png)

![2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2886083.png)

![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2886084.png)

![8-(4-Methylphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B2886086.png)